molecular formula C23H28ClN3O4S B6526675 N-[3-(dimethylamino)propyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride CAS No. 1135212-11-1

N-[3-(dimethylamino)propyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride

Número de catálogo: B6526675
Número CAS: 1135212-11-1
Peso molecular: 478.0 g/mol
Clave InChI: PWUACQRPEDSJAH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-(Dimethylamino)propyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride is a synthetic compound featuring a benzothiazole core linked to a 2,3-dihydro-1,4-benzodioxine moiety via a carboxamide bridge. The structure includes a dimethylaminopropyl side chain and a hydrochloride salt, which likely enhances solubility and bioavailability.

Propiedades

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S.ClH/c1-15-6-8-18(28-4)20-21(15)31-23(24-20)26(11-5-10-25(2)3)22(27)16-7-9-17-19(14-16)30-13-12-29-17;/h6-9,14H,5,10-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUACQRPEDSJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN(C)C)C(=O)C3=CC4=C(C=C3)OCCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound N-[3-(dimethylamino)propyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride is a synthetic derivative with potential biological activities. This article focuses on its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : N~1~-(4-methoxy-1,3-benzothiazol-2-yl)-N~3~,N~3~-dimethyl-1,3-propanediamine
  • Molecular Formula : C19H24N4O3S
  • Molecular Weight : 372.48 g/mol

Physical Properties

PropertyValue
AppearancePowder
Purity≥95%
StorageRoom temperature

The compound exhibits biological activity primarily through its interaction with specific molecular targets. Research indicates that it may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation and cognitive function. The presence of the dimethylamino group enhances its ability to cross the blood-brain barrier, potentially increasing its efficacy in neurological applications .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of benzothiazole derivatives, including this compound. Benzothiazoles have shown promise against various pathogens:

  • Plasmodium falciparum : The compound's structural analogs demonstrated significant antimalarial activity, inhibiting the growth of the parasite in vitro. Notably, certain derivatives were effective against both young and mature schizonts .
  • Bacterial Infections : Preliminary data suggest that compounds with similar structures exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound's potential as an anticancer agent has been investigated in several studies. It appears to induce apoptosis in cancer cells through mechanisms such as:

  • Inhibition of Cell Proliferation : In vitro assays have shown that the compound can significantly reduce the proliferation of various cancer cell lines.
  • Cell Cycle Arrest : Studies indicate that it may cause cell cycle arrest in the G2/M phase, preventing cancer cells from dividing and proliferating.

Case Study 1: Antimalarial Efficacy

In a study involving the testing of several benzothiazole derivatives against P. falciparum, two compounds exhibited high efficacy. The tested compound showed IC50 values comparable to established antimalarial drugs, indicating its potential as a therapeutic agent .

Case Study 2: Antibacterial Activity

A series of experiments conducted on Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. The study concluded that further investigation into its mechanism could lead to new antibiotic treatments .

Comparación Con Compuestos Similares

Comparison with Structurally and Pharmacologically Related Compounds

Structural Analogues with Benzodioxine/Benzothiazole Motifs

The compound shares structural motifs with other benzodioxine- and benzothiazole-containing molecules:

  • 6-[(6,7-Dimethoxy-4-quinazolinyl)oxy]-N,2-dimethyl-3-benzofurancarboxamide (CAS: 1194506-26-7) :
    • Molecular Formula: C21H19N3O5 (393.39 g/mol) vs. estimated C24H28N4O4S·HCl for the target compound.
    • Functional Groups: Both feature carboxamide linkages and aromatic heterocycles (quinazoline vs. benzothiazole).
    • Safety: The benzofuran derivative requires precautions for inhalation, skin/eye contact, and ingestion . Similar handling may apply to the target compound due to shared reactive groups.

Pharmacological Comparisons with Benzodiazepines

Key contrasts with benzodiazepines include:

  • Receptor Binding :
    • Diazepam and alprazolam bind to GABA-A receptors with high affinity in the cerebral cortex and hippocampus . The target compound’s benzothiazole moiety may target different receptors (e.g., kinase or serotonin receptors), but this remains speculative without direct data.
  • If the target compound exhibits CNS activity, its spectral effects might differ due to structural divergence.

Table: Comparative Analysis of Key Features

Feature Target Compound Benzodiazepines (e.g., Diazepam) 6-[(6,7-Dimethoxy-4-quinazolinyl)oxy]-N,2-dimethyl-3-benzofurancarboxamide
Core Structure Benzothiazole + benzodioxine Benzodiazepine ring Benzofuran + quinazoline
Molecular Weight ~500–550 g/mol (estimated) 284.74 g/mol (diazepam) 393.39 g/mol
Receptor Interaction Hypothetical: Non-GABA targets (kinases, serotonin) GABA-A receptors Unclear (quinazoline may target kinases)
Synthesis Method Likely involves carboxamide coupling (similar to ) Multi-step alkylation/condensation DMF-mediated esterification
Safety Profile Expected precautions for amines/heterocycles Sedation, dependence Inhalation/skin hazards

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.